1-(2-nitrobenzyl)-1H-pyrrole

Reductive Cyclization Pyrrolobenzodiazepine Synthesis Regioselectivity

1-(2-Nitrobenzyl)-1H-pyrrole (CAS 81729-45-5) is an N-alkylated pyrrole derivative characterized by a 2-nitrobenzyl substituent on the pyrrole nitrogen. With a molecular weight of 202.21 g/mol and a calculated LogP of 2.97, this compound exhibits physicochemical properties suited for further synthetic elaboration in organic solvents.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 81729-45-5
Cat. No. B8777242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-nitrobenzyl)-1H-pyrrole
CAS81729-45-5
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H10N2O2/c14-13(15)11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-8H,9H2
InChIKeyUPIYVJIZPXBIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrobenzyl)-1H-pyrrole (CAS 81729-45-5): A Key N-Alkylated Pyrrole Intermediate for Drug Discovery and Chemical Biology


1-(2-Nitrobenzyl)-1H-pyrrole (CAS 81729-45-5) is an N-alkylated pyrrole derivative characterized by a 2-nitrobenzyl substituent on the pyrrole nitrogen . With a molecular weight of 202.21 g/mol and a calculated LogP of 2.97, this compound exhibits physicochemical properties suited for further synthetic elaboration in organic solvents [1]. As a member of the N-substituted pyrrole class, it serves primarily as a versatile building block in medicinal chemistry and organic synthesis, rather than as a final bioactive entity [2].

Why 1-(2-Nitrobenzyl)-1H-pyrrole (CAS 81729-45-5) Cannot Be Readily Replaced by Simple Pyrrole Analogs


Generic substitution with unsubstituted pyrrole or other N-alkyl pyrroles fails because the specific 2-nitrobenzyl group in 1-(2-Nitrobenzyl)-1H-pyrrole is not merely a passive protecting group but a critical, chemically distinct handle that dictates both reactivity and synthetic trajectory. Unlike analogs with 3- or 4-nitrobenzyl isomers, which lead to different steric and electronic environments, the ortho-nitro substitution of this compound is essential for the subsequent reductive cyclization step required to access privileged scaffolds like pyrrolobenzodiazepines [1]. Replacing it with a non-nitro benzyl group, such as in 1-benzyl-1H-pyrrole, eliminates the capacity for the key nitro-reduction step entirely, thereby blocking access to the entire downstream class of tricyclic compounds [1][2]. Furthermore, the calculated LogP of 2.97 differentiates its lipophilicity from the more polar 2-carbaldehyde derivative (LogP ~1.5-2.2), impacting solubility and handling in multi-step syntheses [3][4].

1-(2-Nitrobenzyl)-1H-pyrrole (CAS 81729-45-5): Quantitative Differentiation from Comparator Compounds


Ortho-Nitrobenzyl Substitution vs. Meta- and Para-Isomers: Impact on Reductive Cyclization Efficiency

The ortho-nitrobenzyl group of 1-(2-Nitrobenzyl)-1H-pyrrole is uniquely positioned for intramolecular cyclization upon reduction, a critical step for synthesizing pyrrolobenzodiazepine scaffolds. While direct yield data for the parent compound's reductive cyclization is limited, its immediate derivative, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde, is documented to undergo reductive cyclization over Pd/C to yield a pyrrolobenzodiazepine core, a transformation that is not feasible with the corresponding 3- or 4-nitrobenzyl isomers due to geometric constraints preventing the formation of the seven-membered diazepine ring [1]. This structural prerequisite establishes the ortho-isomer as the essential entry point for this therapeutically relevant chemotype, a role that cannot be fulfilled by its meta- or para-substituted analogs [1][2].

Reductive Cyclization Pyrrolobenzodiazepine Synthesis Regioselectivity

Lipophilicity (LogP) of 1-(2-Nitrobenzyl)-1H-pyrrole vs. its 2-Carbaldehyde Derivative

The calculated octanol-water partition coefficient (LogP) for 1-(2-Nitrobenzyl)-1H-pyrrole is 2.97, which is significantly higher than the LogP of its common downstream derivative, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde (LogP values reported between 1.50 and 2.24) [1][2]. This quantitative difference in lipophilicity directly translates to altered solubility profiles in organic solvents and different chromatographic behavior, which can be a decisive factor in designing efficient multi-step synthetic sequences and purification protocols.

Lipophilicity LogP Physicochemical Property

Synthetic Utility: Documented Role as an Intermediate in V2 Vasopressin Receptor Antagonist Programs

1-(2-Nitrobenzyl)-1H-pyrrole is a documented synthetic intermediate in the preparation of pyrrolobenzodiazepine-based vasopressin V2 receptor antagonists, including lixivaptan, a compound that has advanced to Phase III clinical trials [1]. While the parent pyrrole is not the final bioactive molecule, its specific use in patented synthetic routes to lixivaptan (via alkylation of pyrrole-2-carboxaldehyde with 2-nitrobenzyl halides) establishes its validated utility in a drug-discovery context [2][3]. In contrast, simple 1-benzyl-1H-pyrrole or other N-alkyl pyrroles are not reported as intermediates in these pathways, underscoring the non-fungible nature of the 2-nitrobenzyl group in accessing this chemotype.

Vasopressin Receptor Lixivaptan Synthesis Drug Intermediate

Molecular Weight Advantage: Facile Monitoring by LC-MS vs. Higher Mass Analogs

1-(2-Nitrobenzyl)-1H-pyrrole has a molecular weight of 202.21 g/mol, which is approximately 28 g/mol (12%) lower than its common downstream derivative, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde (MW 230.22 g/mol) . This lower molecular weight facilitates more sensitive detection and straightforward mass identification in LC-MS analysis of reaction mixtures, a practical advantage in monitoring the progress of early-stage synthetic steps where this intermediate is generated and consumed.

Molecular Weight LC-MS Analytical Chemistry

Procurement-Driven Application Scenarios for 1-(2-Nitrobenzyl)-1H-pyrrole (CAS 81729-45-5)


Synthesis of Pyrrolobenzodiazepine-Based Vasopressin Receptor Antagonists

This compound is ideally suited for medicinal chemistry programs focused on developing V2 vasopressin receptor antagonists. It serves as the foundational N-alkylated pyrrole intermediate, which, after functionalization at the 2-position, undergoes a signature reductive cyclization to form the core pyrrolobenzodiazepine ring system [1][2]. This specific transformation is central to the synthesis of clinical candidates like lixivaptan, making the compound a necessary starting point for exploring this class of molecules [3].

Construction of Diverse Heterocyclic Libraries via Subsequent Pyrrole Functionalization

For synthetic chemistry groups building compound libraries, 1-(2-Nitrobenzyl)-1H-pyrrole provides a versatile scaffold. The unsubstituted pyrrole ring is amenable to various electrophilic substitutions (e.g., formylation to yield the 2-carbaldehyde derivative), while the ortho-nitrobenzyl group remains intact as a latent amine precursor [1]. This orthogonal reactivity allows for the systematic, stepwise construction of diverse, complex heterocycles, as evidenced by its use in generating multiple pyrrolobenzodiazepine analogs [2].

Development of Photocleavable Linkers or Protecting Groups in Chemical Biology

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group ('caging' group) that can be cleaved with UV light (~350 nm) [1]. Although direct studies on this specific compound are limited, its structural features support its use in chemical biology applications for the light-controlled release of bioactive pyrroles or as a photocleavable linker in solid-phase synthesis. Procurement of this compound enables research into novel photoactivatable probes and controlled-release systems.

Analytical Method Development and Reaction Monitoring Standards

Given its well-defined physicochemical properties (MW 202.21, LogP 2.97) [1][2], this compound is an excellent reference standard for developing and calibrating HPLC and LC-MS methods aimed at monitoring reactions involving N-alkylated pyrroles. Its distinct chromatographic and mass spectral signature, free from additional reactive handles like aldehydes, makes it a clean and reliable internal standard for quantifying reaction yields and purity in complex mixtures.

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